2-Phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
- This compound features a phenoxy group (C₆H₅O) attached to a piperazine ring via a pyridinylmethyl linker. The presence of these functional groups suggests potential biological activity.
2-Phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone: is a chemical compound with the empirical formula C₁₉H₂₃N₃O₂.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve refluxing the reactants in an appropriate solvent (such as dichloromethane or acetonitrile) with a base (such as triethylamine) to facilitate the coupling.
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it may be synthesized using similar principles.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but derivatives with modified functional groups are likely.
Scientific Research Applications
Biology and Medicine: Investigations focus on its pharmacological properties, including potential as a drug candidate.
Industry: It may find use in the development of novel materials or as a building block for other compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The specific combination of phenoxy, pyridinylmethyl, and piperazine groups makes this compound unique.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications.
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-23-17-4-2-1-3-5-17)21-12-10-20(11-13-21)14-16-6-8-19-9-7-16/h1-9H,10-15H2 |
InChI Key |
AWRCLIJJQKKROS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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